molecular formula C18H25N3O3S B216313 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide

4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide

Cat. No. B216313
M. Wt: 363.5 g/mol
InChI Key: BFEKMZTXGVIMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide, also known as ABE-404, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. ABE-404 is a member of the sulfonamide class of compounds and has a unique chemical structure that makes it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide involves the inhibition of various enzymes and proteins involved in cell growth and survival. 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide has been shown to inhibit the activity of the proteasome, a protein complex that degrades unwanted or damaged proteins in the cell. 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide also inhibits the activity of histone deacetylases, enzymes that regulate gene expression. By inhibiting these enzymes, 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide can induce apoptosis in cancer cells and reduce the accumulation of amyloid-beta in Alzheimer's disease.
Biochemical and Physiological Effects:
4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide induces apoptosis by activating the caspase cascade, a series of proteases that cleave specific proteins and ultimately lead to cell death. In Alzheimer's disease, 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide reduces the accumulation of amyloid-beta by inhibiting the activity of beta-secretase, an enzyme that cleaves amyloid precursor protein to produce amyloid-beta. In Parkinson's disease, 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide protects dopaminergic neurons by inhibiting the activity of monoamine oxidase B, an enzyme that degrades dopamine.

Advantages and Limitations for Lab Experiments

One advantage of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide has also been shown to have a high degree of selectivity for its target enzymes and proteins, which minimizes off-target effects. However, one limitation of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the potential side effects of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide and its long-term safety profile.

Future Directions

There are several potential future directions for research on 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide. One area of interest is the development of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanisms of action of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide and its potential applications in other diseases.

Synthesis Methods

The synthesis of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide involves a series of chemical reactions starting from 1-adamantylamine and 4-nitrobenzenesulfonyl chloride. The reaction proceeds through the formation of an intermediate which is then treated with sodium borohydride to yield the final product. The synthesis of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide is relatively simple, and the compound can be obtained in high yield and purity.

Scientific Research Applications

4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In Alzheimer's disease, 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide has been shown to reduce the accumulation of amyloid-beta, a protein that forms plaques in the brain, leading to cognitive impairment. In Parkinson's disease, 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide has been shown to protect dopaminergic neurons, which are the cells that degenerate in Parkinson's disease.

properties

Product Name

4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide

Molecular Formula

C18H25N3O3S

Molecular Weight

363.5 g/mol

IUPAC Name

1-(1-adamantyl)-3-[(4-sulfamoylphenyl)methyl]urea

InChI

InChI=1S/C18H25N3O3S/c19-25(23,24)16-3-1-12(2-4-16)11-20-17(22)21-18-8-13-5-14(9-18)7-15(6-13)10-18/h1-4,13-15H,5-11H2,(H2,19,23,24)(H2,20,21,22)

InChI Key

BFEKMZTXGVIMLC-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=C(C=C4)S(=O)(=O)N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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